3-Propylbenzoic acid
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Overview
Description
3-Propylbenzoic acid: is an organic compound with the molecular formula C10H12O2 . It is a derivative of benzoic acid, where a propyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Propylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COOH+C3H7ClAlCl3C6H4(C3H7)COOH+HCl
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with propyl bromide to form 3-propylbenzene, which is then oxidized to this compound using potassium permanganate.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, are common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form 3-propylbenzaldehyde or this compound.
Reduction: The carboxylic acid group can be reduced to form 3-propylbenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 3-Propylbenzaldehyde, this compound.
Reduction: 3-Propylbenzyl alcohol.
Substitution: 3-Nitropropylbenzoic acid, 3-Sulfonylpropylbenzoic acid, 3-Halopropylbenzoic acid.
Scientific Research Applications
3-Propylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The propyl group can influence the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
3-Propylbenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: Lacks the propyl group, making it less hydrophobic.
2-Propylbenzoic acid: The propyl group is attached to the second carbon, leading to different steric and electronic effects.
4-Propylbenzoic acid: The propyl group is attached to the fourth carbon, resulting in different reactivity and properties.
Uniqueness: : The position of the propyl group in this compound provides unique steric and electronic properties, making it distinct from its isomers and other benzoic acid derivatives.
Properties
IUPAC Name |
3-propylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFHXKJTAILWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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